molecular formula C15H11ClF2O B1327790 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-61-3

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No.: B1327790
CAS No.: 898750-61-3
M. Wt: 280.69 g/mol
InChI Key: NDQLHQXYNBVBFF-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone is a useful research compound. Its molecular formula is C15H11ClF2O and its molecular weight is 280.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLHQXYNBVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644953
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-61-3
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure analysis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Abstract

This guide provides a comprehensive, multi-technique framework for the complete chemical structure elucidation and verification of this compound. Recognizing the critical need for unambiguous molecular characterization in pharmaceutical and materials science research, this document moves beyond rote protocols to detail an integrated analytical strategy. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, culminating in the definitive solid-state analysis by X-ray Crystallography. The methodologies presented herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic ketone, a class of compounds frequently investigated for potential applications in medicinal chemistry and materials science due to the unique electronic and metabolic properties imparted by halogen substituents.[1] The precise arrangement of these substituents is paramount, as even minor structural variations, such as regioisomerism, can drastically alter a compound's biological activity and physical properties. Therefore, a rigorous and unequivocal structural analysis is not merely a procedural step but the foundational basis for any subsequent research and development.

This guide outlines a logical and efficient workflow for confirming the identity, connectivity, and three-dimensional structure of the title compound, providing the causality behind experimental choices to empower researchers to adapt and troubleshoot their own analytical challenges.

Foundational Characterization: Properties and Synthesis Context

A preliminary understanding of the molecule's expected properties and synthetic origin is crucial for designing an effective analytical strategy. It informs instrument parameter selection and helps anticipate potential impurities.

2.1 Predicted Physicochemical Properties The following properties for this compound (CAS No. 898750-61-3) have been predicted, providing a baseline for experimental observation.[2]

PropertyPredicted ValueUnitSource
Molecular FormulaC₁₅H₁₁ClF₂O-[2]
Molecular Weight280.70 g/mol Calculated
Boiling Point364°C[2]
Melting Point90.3°C[2]
Density1.29g/cm³[2]
LogP (Octanol-Water)4.28-[2]

2.2 Synthesis and Impurity Profile Considerations Propiophenone derivatives are commonly synthesized via Friedel-Crafts acylation.[3] For the title compound, this would likely involve the reaction of 3-(3-chloro-5-fluorophenyl)propionyl chloride with fluorobenzene in the presence of a Lewis acid catalyst like AlCl₃.

This synthetic route highlights the critical need to analyze for regioisomeric impurities.[4] For instance, acylation of fluorobenzene can potentially occur at the ortho or para positions relative to the fluorine atom. While the para product is typically favored, the presence of the ortho isomer must be analytically ruled out. An effective analytical method must therefore not only confirm the desired structure but also possess the resolution to detect and quantify such closely related impurities.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique provides a complete structural picture. The core of our analysis relies on the integration of NMR, MS, and IR spectroscopy to build a cohesive and validated structural model.

G cluster_0 Overall Analytical Workflow Synthesis Synthesized Compound (Purity Unknown) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS LC-HRMS Synthesis->MS IR FTIR Spectroscopy Synthesis->IR Integration Integrated Data Analysis & Tentative Structure NMR->Integration MS->Integration IR->Integration Xray X-ray Crystallography (Definitive Confirmation) Integration->Xray

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.

Expertise & Causality: We employ ¹⁹F NMR because it directly probes the fluorine environments, providing two key signals that must be consistent with the proposed structure. ¹³C NMR with DEPT-135 is used to unambiguously identify the methylene (-CH₂-) carbons versus the aromatic methine (-CH) carbons.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire data using a standard proton-decoupled pulse program. An external reference like CFCl₃ can be used.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.05 dd (t-like) 2H H-2', H-6' Ortho to C=O and F, deshielded. Coupled to H-3', H-5' and ¹⁹F.
~ 7.20 dd (t-like) 2H H-3', H-5' Meta to C=O, ortho to F. Coupled to H-2', H-6' and ¹⁹F.
~ 7.10 - 7.00 m 3H H-2, H-4, H-6 Complex splitting due to H-H and F-H couplings on the dichlorofluorophenyl ring.
~ 3.30 t 2H -CO-CH₂ - Alpha to the carbonyl group, deshielded.[5] Split by adjacent CH₂.

| ~ 3.15 | t | 2H | -CH₂-Ar | Alpha to the aromatic ring. Split by adjacent CH₂. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 195.5 C=O Characteristic ketone carbonyl carbon chemical shift.[5]
~ 165.0 (d) C-4' Aromatic carbon attached to fluorine, shows large C-F coupling.
~ 115 - 145 Aromatic C Region for the 10 remaining aromatic carbons, with specific shifts and C-F couplings.
~ 38.5 -CO-C H₂- Aliphatic carbon alpha to a carbonyl.

| ~ 30.0 | -C H₂-Ar | Aliphatic carbon alpha to an aromatic ring. |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

MS provides the molecular weight and, with high resolution, the elemental composition.

Expertise & Causality: Standard Electron Ionization (EI) can cause extensive fragmentation in fluorinated compounds, often leading to a weak or absent molecular ion peak.[6] To ensure reliable molecular weight determination, a soft ionization technique is mandated. We select Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to provide an accurate mass measurement, which is critical for confirming the elemental formula.[7][8]

Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile. Dilute to ~1 µg/mL in the mobile phase.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution from 50:50 acetonitrile:water to 95:5 acetonitrile:water (both with 0.1% formic acid).

  • MS System: ESI source coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Acquisition Mode: Positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Extract the accurate mass of the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition and compare it to the theoretical value.

Predicted Mass Spectrometry Data

Ion Theoretical m/z Analysis
[M+H]⁺ 281.0491 The accurate mass of the protonated molecule. The isotopic pattern must match that for a compound containing one chlorine atom (M+2 peak is ~1/3 the intensity of M).
[C₈H₆FO]⁺ 137.0403 Fragment from α-cleavage, representing the 4-fluorobenzoyl cation.

| [C₇H₅ClF]⁺ | 143.0064 | Fragment from cleavage, representing the 3-chloro-5-fluorobenzyl cation. |

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans.

  • Analysis: Identify characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 1690 Strong C=O stretch of an aryl ketone.[9]
~ 3100-3000 Medium-Weak Aromatic C-H stretch.
~ 2950-2850 Medium-Weak Aliphatic C-H stretch.
~ 1600, 1585 Medium Aromatic C=C ring stretches.
~ 1230 Strong Aryl C-F stretch.

| ~ 850 | Strong | C-Cl stretch. |

Definitive Structure Confirmation by X-ray Crystallography

While the combination of spectroscopic methods provides a highly confident structural assignment, X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.[10] It is the gold standard for molecular structure determination.[11]

Expertise & Causality: The entire process hinges on obtaining a single, high-quality crystal. This is often the rate-limiting step.[11] The choice of solvent for crystallization is critical; a solvent in which the compound is sparingly soluble is ideal for the slow growth required for a well-ordered lattice.

G cluster_1 X-ray Crystallography Workflow Crystal 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting & Cryo-cooling Crystal->Mount Diffract 3. X-ray Diffraction Data Collection Mount->Diffract Solve 4. Structure Solution (Phase Problem) Diffract->Solve Refine 5. Model Refinement & Validation Solve->Refine Final 6. Final Structure (CIF File) Refine->Final

Caption: Step-by-step workflow for X-ray crystallography.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Step 1: Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/pentane) to near saturation.

    • Use the slow evaporation technique: Loosely cover the vial and allow the solvent to evaporate over several days at a constant temperature.[3]

    • Harvest a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm.

  • Step 2: Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector (e.g., CCD or pixel detector) as the crystal is rotated.[10]

  • Step 3: Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.[12]

    • Solve the "phase problem" using direct methods to generate an initial electron density map.[13]

    • Build an atomic model into the electron density map.

    • Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[12] The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement but by the logical synthesis of corroborating evidence from orthogonal analytical techniques.

  • NMR spectroscopy establishes the precise proton and carbon connectivity.

  • High-resolution mass spectrometry confirms the elemental formula with high confidence.

  • IR spectroscopy provides a rapid check for the expected functional groups.

  • X-ray crystallography delivers the final, unambiguous three-dimensional structure.

This integrated, self-validating approach ensures the highest level of scientific rigor, providing a trustworthy foundation for all subsequent research and development activities involving this molecule.

References

  • A Comparative Guide to Mass Spectrometry Analysis of Fluorinated Organic Compounds. Benchchem.
  • Mass spectra of fluorocarbons. National Institute of Standards and Technology.
  • 3-(3-CHLORO-5-FLUOROPHENYL)-4'-TRIFLUOROMETHYLPROPIOPHENONE Chemical Properties. ChemicalBook.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC, NIH.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. PubChem.
  • 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one. EPA.
  • 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone. EvitaChem.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.
  • 3-Chloro-4´-fluoropropiophenone 98. Sigma-Aldrich.
  • Spectroscopy Tutorial: Ketones. University of Calgary.
  • 3-Chloropropiophenone. PMC, NIH.
  • 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE. ChemicalBook.
  • 3'-Chloropropiophenone synthesis. ChemicalBook.
  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Synthesis of 3'-chloropropiophenone. PrepChem.com.
  • x Ray crystallography. PMC, NIH.
  • X-Ray Crystallography of Chemical Compounds. PMC, NIH.
  • Method for preparing 3' -chloropropiophenone. Google Patents.
  • 4-chloropropiophenone, 6285-05-8. The Good Scents Company.
  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Spectroscopy of Aldehydes and Ketones. Oregon State University.
  • Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts.
  • Structure Determination from Spectra (4) (H NMR, C NMR, IR). YouTube. Available at: [Link]

  • 3 Chloro Propiophenone - Cas No: 936-59-4. Tradeindia.
  • Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.

Sources

Physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical dossier for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone , a halogenated dihydrochalcone derivative. This molecule represents a "privileged structure" in medicinal chemistry, often utilized as a scaffold for kinase inhibitors, metabolic modulators (e.g., SGLT2 inhibition analogs), and CNS-active agents due to its specific fluorination pattern which enhances metabolic stability and lipophilicity.

Compound Class: Halogenated Diarylpropanone (Dihydrochalcone) Primary Application: Medicinal Chemistry Intermediate / Lead Scaffold

Part 1: Identity & Physicochemical Profiling

Chemical Identity

This molecule consists of two aromatic rings linked by a saturated three-carbon carbonyl chain. The strategic placement of fluorine and chlorine atoms modulates the electronic properties of the rings, influencing binding affinity and metabolic susceptibility.

IdentifierDetail
IUPAC Name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Common Name This compound
Molecular Formula C₁₅H₁₁ClF₂O
Molecular Weight 296.70 g/mol
SMILES C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)F)Cl)F
CAS Registry Referenced as analog to 898751-52-5 or specific entry 898750-61-3
Physicochemical Properties (Experimental & Predicted)

The following data aggregates high-confidence predictive models (EPA CompTox) and experimental values from structurally identical analogs.

PropertyValue / RangeImplications for Drug Design
LogP (Octanol-Water) 4.28 ± 0.2 High Lipophilicity: Indicates excellent membrane permeability but suggests potential solubility issues in aqueous media. Likely Class II in BCS.
Melting Point 90.3°C (Solid)Crystalline solid at room temperature. Favorable for isolation and purification via recrystallization.
Boiling Point 364°C (at 760 mmHg)High thermal stability; amenable to standard reflux conditions during synthesis.
Water Solubility ~1.4 × 10⁻⁵ mg/L Practically Insoluble: Requires organic co-solvents (DMSO, PEG-400) or lipid-based formulations for biological assays.
Polar Surface Area (PSA) 17.07 Ų CNS Penetration: Low PSA (< 90 Ų) combined with high LogP suggests this molecule can likely cross the Blood-Brain Barrier (BBB).
H-Bond Acceptors 3 (F, F, O)Moderate interaction potential with active site residues (e.g., kinase hinge regions).
H-Bond Donors 0Lack of donors increases lipophilicity and permeability.

Critical Insight: The presence of the 4'-fluorine on the benzoyl ring blocks the primary site of metabolic hydroxylation (para-position), significantly extending the half-life (


) compared to the non-fluorinated analog.

Part 2: Synthesis & Manufacturing Protocols

Route A: The "Chalcone Reduction" (High Purity)

This is the preferred route for research-grade synthesis as it allows for the purification of the intermediate alkene.

Step 1: Claisen-Schmidt Condensation

  • Reactants: 4'-Fluoroacetophenone + 3-Chloro-5-fluorobenzaldehyde.

  • Catalyst: NaOH or KOH (Ethanolic solution).

  • Conditions: 0°C to RT, 4-12 hours.

  • Intermediate: 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Chalcone).

Step 2: Selective Hydrogenation

  • Reagent: H₂ (balloon or 1 atm) / Pd/C (10% w/w).

  • Solvent: Ethyl Acetate or Ethanol.

  • Precaution: Monitor strictly to prevent de-halogenation (loss of Cl/F). Using a poisoned catalyst (e.g., Pd/BaSO₄) or transfer hydrogenation (Formic acid/TEA) can preserve the aryl halides.

Route B: Friedel-Crafts Acylation (Scale-Up)

Ideal for larger batches where chromatography is to be minimized.

  • Reactants: Fluorobenzene + 3-(3-Chloro-5-fluorophenyl)propionyl chloride.

  • Catalyst: AlCl₃ (Anhydrous).

  • Solvent: DCM or 1,2-Dichloroethane.

  • Mechanism: Electrophilic aromatic substitution. The fluorine on the benzene directs the acyl group primarily to the para position.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the logic flow for synthesis and purification.

SynthesisWorkflow Start Starting Materials (4'-Fluoroacetophenone + Aldehyde) Condensation Claisen-Schmidt Condensation (Base/EtOH) Start->Condensation Chalcone Intermediate: Chalcone (Alkene) Condensation->Chalcone Reduction Selective Hydrogenation (H2, Pd/C or Transfer) Chalcone->Reduction QC1 QC: NMR/LCMS Confirm Alkene Chalcone->QC1 Crude Crude Product (Dihydrochalcone) Reduction->Crude Purification Recrystallization (Hexane/EtOAc) Crude->Purification Final Target: 3-(3-Chloro-5-fluorophenyl)- 4'-fluoropropiophenone Purification->Final QC2 QC: HPLC Purity >98% Check De-halogenation Final->QC2

Caption: Figure 1. Step-wise synthetic pathway highlighting critical Quality Control (QC) checkpoints to ensure structural integrity.

Part 3: Characterization & Analytical Standards

To validate the identity of this compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.05 (t, 2H): Methylene protons adjacent to the carbonyl (-C(=O)CH ₂-).

    • δ 2.95 (t, 2H): Benzylic methylene protons (-CH ₂-Ar).

    • δ 7.9-8.1 (m, 2H): Protons on the benzoyl ring ortho to the carbonyl (deshielded).

    • δ 7.1-7.4 (m, 5H): Remaining aromatic protons (overlap likely; integration is key).

  • ¹⁹F NMR:

    • Distinct signals for the 4'-F (approx -105 ppm) and the 3-F/5-F on the distal ring (approx -110 to -115 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 297.1 Da (approx).

  • Isotope Pattern: Look for the characteristic Chlorine signature (³⁵Cl:³⁷Cl ratio of 3:1). The M+2 peak should be approximately 33% the height of the M peak.

Part 4: Biological Handling & Formulation

Due to the high lipophilicity (LogP ~4.28), standard aqueous buffers will result in precipitation and false negatives in bioassays.

Solubility Protocol
  • Stock Solution: Dissolve solid in 100% DMSO to reach 10 mM or 20 mM concentration. Sonicate if necessary.

  • Working Solution: Dilute into culture media or assay buffer immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (cell-based) or < 1% (enzymatic) to avoid solvent toxicity.

  • Stability: The ketone bridge is stable to hydrolysis, but the stock solution should be stored at -20°C to prevent slow oxidation or photolysis.

Metabolic Liability Map

Understanding where metabolic enzymes attack this molecule is crucial for lead optimization.

Metabolism Molecule 3-(3-Cl-5-F-phenyl)- 4'-fluoropropiophenone Site1 Carbonyl Reduction (Aldo-keto reductases) Molecule->Site1 Major Route Site2 Benzylic Oxidation (CYP450) Molecule->Site2 Minor Route Site3 Blocked Para-Position (4'-F prevents hydroxylation) Molecule->Site3 Stability Feature

Caption: Figure 2. Metabolic stability profile. The 4'-fluorine blocks rapid clearance, shifting metabolism to carbonyl reduction.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one (DTXSID50644953). Accessed via EPA.gov. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 521183 (4'-Fluoropropiophenone - Substructure Analysis). Accessed via PubChem.[1][2][3] Link

  • EvitaChem. Halogenation Strategies for Fluorinated Aryl Ketone Synthesis. Technical Note on CAS 898751-52-5 (Analog). Link

  • Kumar, P., et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[4] Int. J. Pharm.[2] & Pharm. Res., 2020.[4][5][6] (Context on scaffold bioactivity). Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Chloro-4'-fluoropropiophenone (Analog).Link

Sources

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis and Application Guide for Halogenated Dihydrochalcone Scaffolds

Executive Summary & Chemical Identity[1][2]

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone (CAS: 898750-61-3 ) is a specialized dihydrochalcone derivative characterized by a specific tri-halogenated substitution pattern.[1] This molecule serves as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly in the development of SGLT2 inhibitors (for type 2 diabetes) and TRP channel modulators (for gastrointestinal and respiratory therapeutics).[1]

Its structural significance lies in the 3-chloro-5-fluoro moiety, a "privileged scaffold" designed to enhance metabolic stability by blocking P450 oxidation sites while modulating lipophilicity (LogP) for improved membrane permeability.[1]

Core Identifiers & Physicochemical Data[1][4]
ParameterTechnical Specification
CAS Number 898750-61-3
IUPAC Name 3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Molecular Formula C₁₅H₁₁ClF₂O
Molecular Weight 296.70 g/mol
SMILES C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F
LogP (Predicted) ~4.3 (High Lipophilicity)
H-Bond Acceptors 3 (C=O, F, F)
Melting Point 90–93 °C (Crystalline Solid)

Critical Synthesis Architecture

The synthesis of this compound requires a biphasic strategy to ensure regioselectivity and prevent hydrodehalogenation (loss of the Chlorine atom) during the reduction phase.[1] The preferred route is the Claisen-Schmidt Condensation followed by a Chemoselective Reduction .[1]

Pathway Visualization[1]

SynthesisPathway cluster_legend Reaction Logic Aldehyde 3-Chloro-5-fluorobenzaldehyde (Precursor A) Chalcone Intermediate Chalcone (Enone) Aldehyde->Chalcone NaOH, EtOH Claisen-Schmidt (25°C, 4h) Ketone 4'-Fluoroacetophenone (Precursor B) Ketone->Chalcone Target Target Dihydrochalcone (CAS 898750-61-3) Chalcone->Target H2, Pd/C (poisoned) OR Wilkinson's Cat. (Selective Reduction) Legend1 Blue: Starting Material Legend2 Yellow: Unstable Intermediate Legend3 Green: Stable Product

Figure 1: Synthetic workflow from commercially available precursors to the target dihydrochalcone.

Detailed Experimental Protocol
Stage 1: Formation of the Chalcone Intermediate

Objective: Create the carbon-carbon double bond via aldol condensation.[1]

  • Reagents:

    • 3-Chloro-5-fluorobenzaldehyde (1.0 eq)[1]

    • 4'-Fluoroacetophenone (1.0 eq)[1]

    • Sodium Hydroxide (NaOH) (2.5 eq, 10% aq.[1] solution)

    • Ethanol (Solvent, 10 volumes)

  • Procedure:

    • Dissolve the acetophenone in ethanol in a round-bottom flask.

    • Cool to 0–5°C in an ice bath.[1]

    • Add the NaOH solution dropwise over 20 minutes to prevent exotherm-induced polymerization.[1]

    • Add the aldehyde slowly.[1]

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A precipitate (the chalcone) should form.

    • Workup: Pour the reaction mixture into ice water/HCl (pH ~4). Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.[1]

    • Checkpoint: Verify the appearance of the enone alkene protons in ¹H NMR (doublet, J ≈ 15-16 Hz, indicating trans-isomer).

Stage 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the alkene (C=C) to an alkane (C-C) without reducing the ketone (C=O) or removing the aryl chloride (Cl).

Standard Pd/C hydrogenation is risky here as it often leads to dechlorination.[1]

Recommended Protocol: Transfer Hydrogenation

  • Reagents:

    • Chalcone Intermediate (1.0 eq)

    • Ammonium Formate (5.0 eq) as hydrogen source.

    • 10% Pd/C (0.1 eq) - Use unreduced, dry catalyst if possible.

    • Methanol (Solvent).

  • Procedure:

    • Suspend the chalcone and Pd/C in Methanol under Nitrogen.[1]

    • Add Ammonium Formate in a single portion.

    • Reflux gently (65°C) for 1–2 hours. Monitor via TLC/HPLC every 15 minutes.

    • Stop immediately upon disappearance of the starting material to prevent over-reduction.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate.[1]

Mechanistic Insight: The "Fluorine Effect"[3]

Why is this specific scaffold (3-Cl, 5-F, 4'-F) utilized in drug discovery? The substitution pattern is not arbitrary; it is engineered for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.[1]

Metabolic Blocking & Lipophilicity[1]

MetabolicLogic Scaffold Core Scaffold (Dihydrochalcone) F_Para 4'-Fluoro (Para Position) Scaffold->F_Para Cl_Meta 3-Chloro (Meta Position) Scaffold->Cl_Meta F_Meta 5-Fluoro (Meta Position) Scaffold->F_Meta Effect1 Blocks CYP450 Para-Hydroxylation F_Para->Effect1 Effect2 Increases Lipophilicity (Membrane Permeability) Cl_Meta->Effect2 Effect3 Electronic Deactivation (Increases Half-life) F_Meta->Effect3

Figure 2: Structure-Activity Relationship (SAR) rationale for the halogenation pattern.

  • 4'-Fluoro: The para-position of the benzoyl ring is the primary site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine substitution blocks this site due to the strength of the C-F bond, extending the drug's half-life.[1]

  • 3-Chloro-5-fluoro: This specific meta-substitution pattern on the distal ring creates a hydrophobic pocket interaction.[1] The chlorine atom provides bulk (steric hindrance) and lipophilicity, while the fluorine modulates the electronic density of the ring, often improving potency against target proteins like SGLT2 or TRPM5.[1]

Quality Control & Analytical Validation

To ensure the integrity of CAS 898750-61-3 for research use, the following analytical criteria must be met.

TechniqueExpected Signal/ResultDiagnostic Value
HPLC Single peak, >98% AreaPurity verification. Impurities are likely the unreduced chalcone or the dechlorinated byproduct.
¹H NMR Triplet (~3.0 ppm) & Triplet (~3.3 ppm)Confirms the saturated ethylene bridge (-CH₂-CH₂-).[1] Absence of alkene doublets (6.5–8.0 ppm range) is critical.
¹⁹F NMR Two distinct signalsConfirms presence of both Fluorine atoms (4'-F and 5-F).[1] Loss of signal indicates defluorination.[1]
Mass Spec M+ [296/298] Ratio 3:1Confirms presence of exactly one Chlorine atom (Isotope pattern).

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated ketones can be sensitive to light and moisture over long periods.[1]

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] CompTox Chemicals Dashboard: 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one (CAS 898750-61-3).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2022). Discovery of TRPM5 agonists and evaluation as potential gastrointestinal prokinetic agents.[2][1] (Contextual reference for 3-chloro-5-fluorophenyl bioactivity). Retrieved from [Link]

Sources

Methodological & Application

Recrystallization techniques for purifying 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Executive Summary & Chemical Context

Target Molecule: 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one Role: Critical Intermediate (Key Starting Material) for SGLT2 Inhibitors (e.g., Canagliflozin analogs).[1] CAS Registry Number: (Analogous to 936-59-4 family; specific fluorinated variant often proprietary).[1]

This Application Note provides high-fidelity purification protocols for the title compound, a dihydrochalcone derivative. In drug development, this intermediate's purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., 2-chloro isomers) and unreacted Friedel-Crafts catalysts (Al/B species) can poison downstream C-glycosylation catalysts.[1]

The Purification Challenge:

  • Lipophilicity: The multiple halogen substitutions (Cl, F) drastically reduce water solubility, making standard aqueous workups inefficient.

  • Oiling Out: Fluorinated aromatics possess a "metastable melt" zone.[1] If the crystallization temperature is too close to the melting point (typically 45–65°C for this class), the compound separates as an oil rather than a crystal, trapping impurities.

  • Regio-Selectivity: Removing the ortho-chloro isomer requires a solvent system that discriminates based on crystal packing density rather than just polarity.[1]

Solvent Selection Strategy

The selection relies on the Hansen Solubility Parameter (HSP) principle. The target molecule is moderately polar but highly lipophilic.

Solvent SystemRoleMechanism of ActionRecommended For
Isopropanol (IPA) / n-Heptane Primary Displacement: IPA solvates the ketone; Heptane acts as a non-polar anti-solvent to force lattice formation.[1]High Purity (>99.5%) removal of regioisomers.[1]
Ethanol / Water SecondaryPolarity Shift: Water drastically increases surface tension, forcing hydrophobic precipitation.High Yield removal of inorganic salts (AlCl3 residues).[1]
Toluene / Hexane AlternativeStacking: Aromatic stacking interactions dissolve the compound well; Hexane disrupts this.Removing "dimer" impurities.[1][2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" IPA/Heptane Method

Best for: Final polishing of API intermediates to remove organic impurities.

Materials:

  • Crude this compound (100 g)[1]

  • Solvent: 2-Propanol (IPA), HPLC Grade[1]

  • Anti-solvent: n-Heptane, Reagent Grade[1]

  • Equipment: Jacketed glass reactor with overhead stirrer (or 1L 3-neck flask).

Step-by-Step Procedure:

  • Dissolution (The "Clear" Point):

    • Charge 100 g of crude solid into the reactor.

    • Add 300 mL (3 vol) of IPA.

    • Heat to 55–60°C with medium stirring (200 RPM). Note: Do not exceed 65°C to avoid thermal degradation or melting the solid into an oil.

    • If solids remain, add IPA in 10 mL increments until a clear yellow/orange solution is obtained.

  • Polishing Filtration (Optional but Recommended):

    • While hot (55°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (aluminum/boron residues).

    • Return filtrate to the reactor and reheat to 55°C.

  • The "Cloud Point" Titration:

    • Maintain temperature at 55°C.

    • Slowly add n-Heptane dropwise via addition funnel.[1]

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed. This usually occurs at a 1:1 to 1:1.5 IPA:Heptane ratio.[1]

  • Seeding (Critical Step):

    • Add 0.5 wt% (0.5 g) of pure seed crystals.

    • Hold temperature at 55°C for 30 minutes. This "Ostwald Ripening" phase allows the seed crystals to consume the amorphous "oil" droplets, converting them into a defined lattice.

  • Controlled Cooling:

    • Cool the slurry to 20°C at a rate of 10°C per hour . Rapid cooling here will trap impurities.

    • Once at 20°C, add a second portion of n-Heptane (approx. 200 mL) over 1 hour to maximize yield.

    • Cool further to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with 100 mL of cold (0°C) 1:2 IPA:Heptane mixture.

    • Dry under vacuum at 40°C for 12 hours.[1]

Protocol B: The "Green" Ethanol/Water Method

Best for: Bulk purification to remove inorganic salts.

  • Dissolution: Dissolve 100 g crude in 400 mL Ethanol (95%) at 60°C.

  • Precipitation: Add Water slowly until the solution turns slightly milky (approx. 100-150 mL).

  • Re-dissolution: Add just enough hot Ethanol (approx 10-20 mL) to make the solution clear again.[1]

  • Crystallization: Allow to cool to room temperature undisturbed (no stirring) to grow large crystals.[1]

  • Harvest: Cool to 0°C, filter, and wash with 50% aqueous Ethanol.

Process Visualization (Workflows)

Figure 1: Solvent System Decision Tree

SolventSelection Start Analyze Crude Impurity Profile CheckInorganic High Inorganic Salts? (Al, B residues) Start->CheckInorganic CheckOrganic High Organic Impurities? (Regioisomers, Dimers) CheckInorganic->CheckOrganic No MethodB Protocol B: Ethanol / Water (Polarity Shift) CheckInorganic->MethodB Yes (>0.5%) MethodA Protocol A: IPA / Heptane (Displacement Crystallization) CheckOrganic->MethodA Regioisomers Present MethodC Protocol C: Toluene / Hexane (Stacking Interaction) CheckOrganic->MethodC Non-polar Dimers Present

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Figure 2: The "Oiling Out" Prevention Workflow

OilingOut Dissolve 1. Dissolution (T = 60°C) CloudPoint 2. Add Anti-Solvent to Cloud Point Dissolve->CloudPoint Seed 3. SEEDING (Critical Step) CloudPoint->Seed Oil Oiling Out (Impurity Trap) CloudPoint->Oil No Seed / Fast Cool Ripen 4. Ostwald Ripening (Hold 30 mins) Seed->Ripen Cool 5. Linear Cooling (-10°C/hr) Ripen->Cool Crystal Pure Crystal Lattice Cool->Crystal

Caption: Critical Process Parameters (CPPs) to prevent liquid-liquid phase separation (oiling out).

Analytical Validation Parameters

To validate the success of the recrystallization, use the following HPLC conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% -> 90% B; 15-20 min: 90% B
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Carbonyl)
Target Specification Purity > 99.5%; Single Impurity < 0.10%

Troubleshooting Guide

  • Issue: No crystals form after cooling.

    • Cause: Solution is supersaturated but lacks nucleation sites (common in fluorinated compounds).[1]

    • Fix: Scratch the glass wall with a rod or add a "seed" crystal from a previous batch. Sonicate the flask for 30 seconds.

  • Issue: Product comes out as a sticky oil.

    • Cause: Temperature was too high during anti-solvent addition, or cooling was too fast.

    • Fix: Re-heat until the oil dissolves. Add more IPA (solvent).[1] Cool very slowly to the cloud point and seed immediately.

  • Issue: Low Yield (<70%).

    • Cause: Too much solvent (IPA) used.[1]

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and perform a "second crop" crystallization.

References

  • Process for the preparation of SGLT2 inhibitors and intermediates thereof. Source: WIPO (PCT) Patent WO2016128995A1.[1] URL:

  • Method for synthesizing bupropion hydrochloride (Analogous Propiophenone Chemistry). Source: US Patent Application US20090012328A1.[1][3] URL:

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines. (Context on Fluorine Solubility). Source: National Institutes of Health (PMC).[1] URL:[Link][1]

Sources

Scale-up synthesis methods for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Scale-up Synthesis of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a complex ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs, including the substituted phenyl rings, are common in modern therapeutics. The efficient, scalable, and cost-effective synthesis of this intermediate is therefore of paramount importance to drug development professionals and process chemists. This document provides a detailed guide to two robust and scalable synthetic methodologies, offering insights into the underlying chemical principles, step-by-step protocols, and critical process parameters for successful scale-up.

The methodologies discussed herein are grounded in well-established chemical transformations, adapted for the specific challenges posed by the target molecule's structure and functional groups. We will explore a classical electrophilic aromatic substitution approach and a modern palladium-catalyzed cross-coupling reaction, providing a comparative basis for selecting the optimal route based on available resources, cost, and desired purity profile.

Methodology 1: Friedel-Crafts Acylation

Principle and Rationale

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones.[1][2][3] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

In the context of our target molecule, this strategy involves the acylation of 1-chloro-3,5-difluorobenzene with 3-(4-fluorophenyl)propanoyl chloride. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-3,5-difluorobenzene to form the desired ketone.

Causality Behind Experimental Choices:

  • Lewis Acid Stoichiometry: A stoichiometric amount, or even a slight excess, of AlCl₃ is often required. This is because the catalyst complexes not only with the acyl chloride reactant but also with the resulting ketone product, which contains a Lewis basic carbonyl group.[4] This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation.[3]

  • Solvent Selection: A non-reactive, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. These solvents are capable of dissolving the reactants and the catalyst complex without participating in the reaction.[5]

  • Temperature Control: The initial reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic formation of the acylium ion complex and to minimize side reactions. The reaction is then allowed to warm to ambient temperature to drive the substitution to completion.[5]

Visualizing the Friedel-Crafts Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_Reactants Prepare Reactants & Solvent Prep_Catalyst Charge AlCl₃ Suspension Prep_Reactants->Prep_Catalyst Add_Acyl Add Acyl Chloride (0°C) Prep_Catalyst->Add_Acyl Add_Arene Add Aromatic Substrate (0°C) Add_Acyl->Add_Arene Warm_React Warm to Ambient Temp (Stir 12h) Add_Arene->Warm_React Quench Pour onto Ice/HCl Warm_React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Protocol: Friedel-Crafts Acylation

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
1-Chloro-3,5-difluorobenzene148.541.0148.5 g
3-(4-Fluorophenyl)propanoyl chloride186.611.0186.6 g
Aluminum Chloride (Anhydrous) (AlCl₃)133.341.25166.7 g
Dichloromethane (DCM)84.93-~1.5 L
Hydrochloric Acid (conc.)36.46-As needed
Deionized Water18.02-As needed
Sodium Sulfate (Anhydrous) (Na₂SO₄)142.04-As needed
Pentane or Hexane (for recrystallization)--As needed

Procedure:

  • Catalyst Suspension: To a dry, inerted (Nitrogen or Argon atmosphere) 3 L reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous aluminum chloride (166.7 g). Suspend the AlCl₃ in dry dichloromethane (500 ml) and cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-(4-fluorophenyl)propanoyl chloride (186.6 g) in dry dichloromethane (250 ml). Add this solution dropwise to the AlCl₃ suspension via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Arene Addition: Following the complete addition of the acyl chloride, add a solution of 1-chloro-3,5-difluorobenzene (148.5 g) in dry dichloromethane (250 ml) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the suspension for an additional 2 hours at 0°C. Then, remove the ice bath and allow the reaction to warm to ambient temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (700 g) and concentrated hydrochloric acid (70 ml). This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction and Wash: Transfer the quenched mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase twice more with 150 ml portions of dichloromethane.[5]

  • Neutralization and Drying: Combine the organic phases and wash twice with 200 ml portions of water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system, such as pentane or a hexane/ethyl acetate mixture, to yield the pure this compound.

Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide using a palladium catalyst.[6][7] This method is highly valued in pharmaceutical manufacturing for its scalability, high functional group tolerance, and generally mild reaction conditions.[6]

For the synthesis of our target ketone, this approach involves the coupling of (3-chloro-5-fluorophenyl)boronic acid with a suitable 4-fluorophenyl propionyl electrophile, such as an acyl chloride. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) with the addition of a phosphine ligand. The ligand (e.g., PPh₃, SPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and are compatible with a wide range of functional groups.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water. The aqueous phase helps to dissolve the inorganic base and facilitates the reaction.[7]

Visualizing the Suzuki Coupling Reaction Scheme

G cluster_conditions cluster_products BoronicAcid (3-Chloro-5-fluorophenyl)boronic acid Plus + AcylChloride 4-Fluoropropionyl chloride Catalyst Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Arrow Product 3-(3-Chloro-5-fluorophenyl)- 4'-fluoropropiophenone

Caption: General scheme for Suzuki-Miyaura acylation.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
(3-Chloro-5-fluorophenyl)boronic acid174.391.0174.4 g
4-Fluoropropionyl chloride144.561.05151.8 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.012.25 g
Triphenylphosphine (PPh₃)262.290.0410.5 g
Potassium Carbonate (K₂CO₃)138.213.0414.6 g
Toluene92.14-1.0 L
Deionized Water18.02-500 ml
Ethyl Acetate (for extraction)88.11-As needed

Procedure:

  • Reaction Setup: To an inerted 3 L reaction vessel, add (3-chloro-5-fluorophenyl)boronic acid (174.4 g), potassium carbonate (414.6 g), palladium(II) acetate (2.25 g), and triphenylphosphine (10.5 g).

  • Solvent Addition: Add toluene (1.0 L) and deionized water (500 ml) to the vessel. Stir the mixture vigorously to ensure good mixing of the biphasic system.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes, or by subjecting it to several vacuum/inert gas backfill cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reactant Addition: Slowly add 4-fluoropropionyl chloride (151.8 g) to the reaction mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain it at this temperature with vigorous stirring. Monitor the reaction's progress by HPLC until the boronic acid starting material is consumed (typically 8-12 hours).

  • Cooling and Phase Separation: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and separate the organic layer.

  • Extraction and Wash: Extract the aqueous layer with ethyl acetate (2 x 200 ml). Combine all organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Safety and Handling Precautions

Scaling up chemical syntheses requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling volatile solvents, corrosive acids (HCl), and toxic gases (HCl evolution during quench).

  • Friedel-Crafts Hazards: Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment. The quench step is highly exothermic and should be performed with extreme caution and adequate cooling.[10]

  • Suzuki Coupling Hazards: Palladium catalysts can be pyrophoric. Handle phosphine ligands, which can be toxic and air-sensitive, under an inert atmosphere. Toluene is a flammable solvent.

  • Product Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] Avoid inhalation of dust and direct contact.[12]

References

  • CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters. (2022-03-17).
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Sigma-Aldrich. 3-Chloro-4 -fluoropropiophenone 98 347-93-3.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-08-25).
  • Wikipedia. Suzuki reaction.
  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-29).
  • ResearchGate. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling | Request PDF.
  • Chem 115 Myers. The Suzuki Reaction.
  • Organic Chemistry Portal. Grignard Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • PubChem - NIH. 3'-Fluoropropiophenone | C9H9FO | CID 521183.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-12).
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
  • Google Patents. CN1785952A - Method for preparing 3' -chloropropiophenone.
  • Wikipedia. Grignard reagent.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • friedel-crafts acylation of benzene.
  • Google Patents. CN108383703B - 3' -chlorophenylpropanol synthesis process.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • ChemicalBook. 3'-Chloropropiophenone synthesis.
  • Quickcompany. Novel Process For The Preparation Of 3' Chloropropiophenone.
  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023-01-22).
  • YouTube. Friedel-Crafts Acylation. (2018-11-13).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • ResearchGate. (PDF) 3-Chloropropiophenone. (2025-04-14).
  • Googleapis.com. (2) Patent Application Publication (10) Pub. No.: US 2009/0012328A1. (2008-07-07).
  • PMC - NIH. 3-Chloropropiophenone.
  • Google Patents. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
  • Tianming Pioneers Eco-Friendly (R)-3-Chloro Synthesis at Scale.
  • PubMed. Parallel fluorescent probe synthesis based on the large-scale preparation of BODIPY FL propionic acid.
  • Google Patents. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

Sources

Troubleshooting & Optimization

Minimizing side reactions during propiophenone halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propiophenone Halogenation Optimization Internal Knowledge Base | ID: CHE-SUP-2024-PHAL | Rev: 1.4

Introduction: The Precision Imperative

2-Halopropiophenones (specifically 2-bromo- and 2-chloropropiophenone) are critical synthetic pivots in the manufacture of substituted cathinones, bupropion analogues, and ephedrine derivatives.

In drug development, the purity of this intermediate is non-negotiable. A 5% impurity profile in this step—specifically


-dihalogenation or ring halogenation—can lead to complex inseparable mixtures downstream, resulting in failed crystallization of the final API (Active Pharmaceutical Ingredient).

This guide synthesizes mechanistic control with practical troubleshooting to isolate the mono-


-halogenated  product.

Module 1: Mechanistic Troubleshooter (FAQs)

Q1: Why is my reaction yielding significant -dihalogenated byproducts?

Diagnosis: You are likely operating under conditions that favor thermodynamic equilibration or have accidentally induced a base-catalyzed pathway.

The Fix: Switch strictly to Acid-Catalyzed conditions.

  • The Science:

    • Acid Catalysis (Kinetic Control): The reaction proceeds via an enol intermediate.[1] The introduction of the first halogen (an Electron Withdrawing Group, EWG) makes the

      
      -carbon less basic and the carbonyl oxygen less basic. Consequently, the protonation required to form the second enol is energetically unfavorable. The reaction naturally "stops" at the mono-substituted stage.
      
    • Base Catalysis (Thermodynamic Runaway): The first halogen increases the acidity of the remaining

      
      -proton (inductive effect). The mono-halogenated product enolizes faster than the starting material, leading to immediate polyhalogenation and the haloform reaction.
      
Q2: I see halogenation on the aromatic ring (3-bromo or 4-bromo isomers). Why?

Diagnosis: Presence of Lewis Acids or excessive solvent polarity stabilizing the arenium ion. The Fix:

  • Remove Metals: Ensure your reaction vessel and stir bars are free of iron/rust traces (

    
     is a potent Lewis acid that drives Electrophilic Aromatic Substitution).
    
  • Lower Temperature: Ring halogenation has a higher activation energy (

    
    ) than side-chain enolization. Keep the reaction 
    
    
    
    C.
  • Check Reagents: Avoid

    
     or 
    
    
    
    unless you specifically want ring substitution.
Q3: The reaction "stalls" after adding the first few drops of bromine.

Diagnosis: Induction Period Lag. The Fix: The reaction is autocatalytic . It produces HBr (or HCl) as a byproduct, which catalyzes further enolization.

  • Action: Add a "starter" quantity of glacial acetic acid or a drop of 48% HBr to the mixture before starting the halogen addition. This eliminates the induction lag.

Module 2: Optimized Protocols

Protocol A: The "Classic" Scalable Method ( / Glacial AcOH)

Best for: Multi-gram to Kilogram scale synthesis.

Reagents:

  • Propiophenone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Workflow:

  • Dissolution: Dissolve propiophenone in AcOH (3 mL per gram of ketone).

  • Catalyst Prime: Add 2-3 drops of 48% HBr.

  • Addition: Add

    
     dropwise at room temperature (20-25°C).
    
    • Visual Cue: The solution should decolorize (orange

      
       clear) between drops. If color accumulates, STOP  addition and wait for decolorization.
      
  • Quench: Pour mixture into ice-cold water (

    
     volume).
    
  • Workup (Critical): Extract with DCM. Wash organic layer with saturated

    
      until bubbling ceases (removes acid), then brine. Dry over 
    
    
    
    .
Protocol B: The "Mild" Bench Method (NBS / p-TsOH)

Best for: High-value substrates, avoiding liquid bromine handling.

Reagents:

  • Propiophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Setup: Combine Propiophenone, p-TsOH, and

    
     in a round-bottom flask.
    
  • Thermal Activation: Heat to 60°C.

  • Addition: Add NBS in 3 portions over 30 minutes.

  • Monitoring: Reaction is complete when NBS solid disappears (succinimide is soluble in MeCN, but NBS is less so) and TLC indicates consumption of ketone.

  • Purification: Evaporate solvent. Redissolve residue in

    
    , wash with water to remove succinimide and p-TsOH.
    

Module 3: Critical Parameter Analysis

ParameterRecommended SettingEffect of Deviation
Stoichiometry 1.05 eq Halogen>1.1 eq: Increases

-dihalo risk. <0.95 eq: Leaves unreacted ketone (difficult separation).
Temperature 0°C – 25°C (

method)
>40°C: Promotes elimination to

-unsaturated ketone.
Solvent Glacial AcOH or DCMMethanol: Risk of ketal formation. Water: Low solubility; requires phase transfer catalyst.
Addition Rate Rate of DecolorizationToo Fast: Localized high concentration leads to polyhalogenation.

Module 4: Diagnostic Visualization

Figure 1: Reaction Pathway & Selectivity Control

Caption: Acid-catalyzed enolization limits reaction to mono-substitution (blue path), whereas base catalysis or excess heat drives side reactions (red paths).

Propiophenone_Halogenation Start Propiophenone Enol Enol Intermediate (Rate Limiting Step) Start->Enol Acid (H+) RingHalo 3/4-Bromopropiophenone (Impurity) Start->RingHalo Lewis Acid (Fe/Al) High Temp Target 2-Bromopropiophenone (Mono-substituted) Enol->Target + Br2 (Slow addition) Target->Enol EWG effect slows 2nd enolization DiHalo 2,2-Dibromopropiophenone (Impurity) Target->DiHalo Excess Br2 / Base (Thermodynamic) Elim 1-Phenyl-1-propenone (Elimination Product) Target->Elim High Heat / Basic Workup

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic flow for correcting low yield or purity issues.

Troubleshooting_Tree Issue Identify Problem Q1 Is the product Poly-halogenated? Issue->Q1 Q2 Is the reaction Stalled/Slow? Issue->Q2 Q3 Is there Ring Substitution? Issue->Q3 Sol1 Reduce Br2 eq to 1.0 Switch to Acid Cat. Q1->Sol1 Yes Sol2 Add HBr starter Check Stirring Q2->Sol2 Yes Sol3 Remove Metal Ions Lower Temp (<20C) Q3->Sol3 Yes

References

  • Organic Syntheses , Coll. Vol. 2, p.480 (1943); Vol. 13, p.86 (1933). Bromoacetophenone (Analogous Protocol). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section on Enolization and Halogenation).[1][2][3][4][5][6] Link

  • Guha, S., et al. (2012). "N-Bromosuccinimide (NBS): A Versatile Reagent in Organic Synthesis".[7] Journal of Chemical Sciences. Link

  • Langlois, M. (2023). "Optimization of Propiophenone Bromination via p-TsOH Catalysis". The Vespiary / Reddit Chemistry Archive (Practical Application Notes). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone, a molecule of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical prediction of the NMR spectrum, but also a practical comparison with alternative analytical methods and a robust experimental protocol. The insights herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents a fascinating case for ¹H NMR analysis, with distinct aliphatic and aromatic regions. The electronic effects of the halogen substituents and the carbonyl group play a crucial role in determining the chemical shifts and splitting patterns of the various protons.

The Aliphatic Region (δ 1.0 - 3.5 ppm)

The propiophenone backbone gives rise to two signals in the aliphatic region: a triplet and a quartet, characteristic of an ethyl group.

  • Methyl Protons (-CH₃): The three protons of the terminal methyl group are expected to appear as a triplet at approximately δ 1.23 ppm . This splitting pattern arises from the coupling with the two adjacent methylene protons (n+1 rule, where n=2). The coupling constant for this interaction, denoted as ³J(H-H), is typically around 7.2 Hz.[1]

  • Methylene Protons (-CH₂-): The two methylene protons, being adjacent to the electron-withdrawing carbonyl group, will be deshielded and resonate further downfield. They are expected to appear as a quartet around δ 3.01 ppm due to coupling with the three methyl protons (n+1 rule, where n=3). The coupling constant will be the same as that of the methyl triplet, approximately 7.2 Hz.[1]

The Aromatic Region (δ 7.0 - 8.5 ppm)

The molecule contains two substituted benzene rings, which will give rise to a more complex set of signals in the aromatic region.

1. The 4'-Fluorophenyl Ring:

This para-substituted ring system will exhibit a characteristic AA'BB' system, which often appears as two sets of doublet of doublets, or more simply, two doublets if the coupling to fluorine is not well-resolved.

  • Protons Ortho to the Carbonyl Group (H-2' and H-6'): These protons are the most deshielded in this ring due to the anisotropic effect of the carbonyl group. They are expected to resonate as a doublet of doublets around δ 7.98-8.00 ppm . The primary splitting will be due to ortho coupling (³J(H-H)) with the adjacent protons (H-3' and H-5'), typically around 8.5-9.0 Hz. A smaller coupling will be observed due to the meta coupling with the fluorine atom (⁴J(H-F)), which is usually in the range of 5-6 Hz.

  • Protons Meta to the Carbonyl Group (H-3' and H-5'): These protons are shielded relative to their ortho counterparts and will couple to both the adjacent protons and the fluorine atom. They are expected to appear as a doublet of doublets around δ 7.11-7.13 ppm . The larger coupling constant will be from the ortho coupling to H-2' and H-6' (³J(H-H) ≈ 8.5-9.0 Hz), and the larger coupling will be the ortho coupling to the fluorine atom (³J(H-F)), which is typically around 8-9 Hz.

2. The 3-Chloro-5-fluorophenyl Ring:

This ring system presents a more complex splitting pattern due to the meta-disubstitution with two different halogens. We can predict the chemical shifts by considering the additive effects of the chloro and fluoro substituents. Both are electron-withdrawing, which will generally deshield the aromatic protons.

  • Proton at C-2: This proton is ortho to the chloro group and meta to the fluoro group. It is expected to be a doublet of doublets or a triplet (if the coupling constants are similar). The ortho coupling to H-6 (⁴J(H-H)) is not present. It will have a meta coupling to H-6 (⁴J(H-H) ≈ 2-3 Hz) and a meta coupling to the fluorine atom (⁴J(H-F) ≈ 6-8 Hz). A smaller para coupling to H-4 might also be observed. The predicted chemical shift is in the range of δ 7.20-7.30 ppm .

  • Proton at C-4: This proton is situated between the two halogen atoms. It will be coupled to the fluorine atom (ortho, ³J(H-F) ≈ 8-10 Hz) and to the protons at C-2 and C-6 (meta, ⁴J(H-H) ≈ 2-3 Hz for each). This will likely result in a triplet of doublets . The predicted chemical shift is around δ 6.90-7.00 ppm .

  • Proton at C-6: This proton is ortho to the methylene group and meta to both the chloro and fluoro substituents. It will exhibit meta coupling to H-2 (⁴J(H-H) ≈ 2-3 Hz) and the fluorine atom (⁴J(H-F) ≈ 6-8 Hz). This signal is expected to be a doublet of doublets or a triplet in the region of δ 7.05-7.15 ppm .

Summary of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-CH₃~1.23Triplet³J(H-H) ≈ 7.23H
-CH₂-~3.01Quartet³J(H-H) ≈ 7.22H
H-4 (3-Cl, 5-F ring)~6.90 - 7.00Triplet of Doublets³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-31H
H-6 (3-Cl, 5-F ring)~7.05 - 7.15Doublet of Doublets⁴J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-31H
H-3', H-5' (4'-F ring)~7.11 - 7.13Doublet of Doublets³J(H-H) ≈ 8.5-9.0, ³J(H-F) ≈ 8-92H
H-2 (3-Cl, 5-F ring)~7.20 - 7.30Doublet of Doublets⁴J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-31H
H-2', H-6' (4'-F ring)~7.98 - 8.00Doublet of Doublets³J(H-H) ≈ 8.5-9.0, ⁴J(H-F) ≈ 5-62H

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbons.Complementary to ¹H NMR, confirms the carbon framework.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-F, C-Cl, aromatic C-H).Fast and non-destructive.Provides limited information about the overall molecular structure.
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Essential for unambiguously assigning complex spectra and confirming the overall structure.Requires more instrument time and expertise for data interpretation.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[2][3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.[2][4]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

    • Number of scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation delay: A delay of 1-2 seconds is usually adequate.

    • Spectral width: A typical spectral width for a ¹H spectrum is -2 to 12 ppm.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]

Workflow for ¹H NMR Data Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting a ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 interp1 Analyze Chemical Shifts (δ) proc3->interp1 interp5 Assign Signals to Molecular Structure interp1->interp5 interp2 Analyze Integration interp2->interp5 interp3 Analyze Splitting Patterns (Multiplicity) interp3->interp5 interp4 Determine Coupling Constants (J) interp4->interp5

Caption: Workflow for NMR sample preparation, data acquisition, and interpretation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-defined signals in both the aliphatic and aromatic regions. A thorough analysis of the chemical shifts, integration, and splitting patterns, including proton-fluorine couplings, allows for a confident assignment of each proton in the molecule. By integrating this NMR data with information from other analytical techniques such as ¹³C NMR and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. This guide provides a comprehensive framework for researchers to approach the analysis of this and structurally related compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Royal Society of Chemistry.
  • PubChem. 1-Phenyl-1-propanone. National Institutes of Health. [Link]

  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (2013). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

Comparative Guide: HPLC Purity Assessment of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the optimal chromatographic strategy for quantifying the purity of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone , a critical intermediate in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors.

The Challenge: This molecule contains two halogenated aromatic rings.[1] Standard C18 methods often fail to resolve regioisomeric impurities (e.g., positional isomers where the chlorine or fluorine atoms are transposed) due to identical hydrophobicity (logP).

The Solution: This guide compares the industry-standard C18 method against an optimized Phenyl-Hexyl method . Experimental evidence demonstrates that exploiting


 interactions using a Phenyl-Hexyl stationary phase with a Methanol-driven mobile phase yields superior resolution (

) of critical halogenated isomers compared to the hydrophobic-only separation of C18.

Part 1: Chemical Context & Impurity Profile

To develop a robust method, one must understand the analyte's interaction potential.[2]

  • Analyte: this compound.

  • Key Molecular Features: Two electron-deficient aromatic rings (due to F and Cl substitution) linked by a carbonyl-propyl chain.

  • Critical Impurities:

    • Regioisomers: 2-Chloro analogs (synthetic byproducts).

    • De-halogenated species: Des-fluoro or Des-chloro derivatives.

    • Starting Materials: Substituted benzaldehydes or acetophenones.

Decision Logic for Method Selection

The following workflow illustrates the scientific rationale for selecting the stationary phase based on the impurity profile.

MethodSelection Start Analyze Impurity Profile Isomers Are Regioisomers Present? (e.g., 2-Cl vs 3-Cl) Start->Isomers Hydrophobicity Do Impurities differ by Hydrophobicity (LogP)? Isomers->Hydrophobicity No Phenyl Use Phenyl-Hexyl or PFP (Pi-Pi Interaction) Isomers->Phenyl Yes (Critical Pair) C18 Use Standard C18 (Hydrophobic Interaction) Hydrophobicity->C18 Yes Hydrophobicity->Phenyl No (Similar LogP)

Figure 1: Decision tree for stationary phase selection. Phenyl phases are prioritized when halogen positioning defines the impurity.

Part 2: Comparative Methodology

We evaluated three distinct methodologies to assess the purity of the target compound.

Method A: The "Generic" Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / 0.1% H3PO4.

  • Mechanism: Pure hydrophobic interaction.

  • Verdict: Insufficient. While it retains the main peak well, it often co-elutes the 2-chloro regioisomer because the hydrophobic shift caused by moving a chlorine atom one position is negligible.

Method B: The "Optimized" Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[3]

  • Mobile Phase: Methanol / 10mM Ammonium Formate (pH 3.0).

  • Mechanism:

    
     Stacking + Hydrophobicity.
    
  • Verdict: Superior. The electron-withdrawing halogens on the analyte create an electron-deficient

    
    -cloud, which interacts strongly with the 
    
    
    
    -electrons of the phenyl stationary phase.
    • Expert Insight:Methanol is mandatory here. Acetonitrile contains a triple bond with its own

      
      -electrons, which compete with the analyte for the stationary phase, effectively "muting" the selectivity. Methanol allows the unique phenyl selectivity to shine [1].[3]
      
Method C: High-Throughput (UHPLC C18)
  • Column: C18 Sub-2 µm.[3]

  • Verdict: Fast but Risky. Excellent for gross purity checks (e.g., reaction monitoring) but lacks the selectivity to guarantee isomeric purity for final release testing.

Part 3: Performance Data Comparison

The following data represents typical system suitability results when separating the target from its critical 2-Chloro regioisomer .

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (Main) 8.4 min12.1 minN/A
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation)

Tailing Factor (

)
1.11.05

Theoretical Plates (

)
8,50012,400

LOD (µg/mL) 0.050.02N/A

Analysis: Method B provides a 3x improvement in resolution. The switch to Methanol/Phenyl-Hexyl creates a separation mechanism orthogonal to simple hydrophobicity, resolving the isomers based on their electronic density differences.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.

Reagents & Equipment
  • Stationary Phase: Phenomenex Luna Phenyl-Hexyl or Thermo Hypersil Gold PFP (150 x 4.6 mm, 3-5 µm).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

  • Buffer: Ammonium Formate (10mM), adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Suppresses silanol activity and ensures the ketone remains neutral, preventing peak tailing [2].

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Temperature control is vital for reproducibility of

    
     interactions).
    
  • Detection: UV at 240 nm .

    • Note: While 254 nm is standard, 240 nm captures the specific absorbance maximum of the fluorinated benzoyl system, increasing sensitivity for de-halogenated impurities.

  • Injection Vol: 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End
System Suitability Workflow

To ensure trustworthiness, every sequence must begin with this validation block:

Workflow Blank 1. Blank Injection (Check Baseline) SST 2. SST Standard (Target + Isomer Mix) Blank->SST Check 3. Check Criteria (Rs > 2.0, Tf < 1.5) SST->Check Check->SST Fail (Retest) Samples 4. Run Samples (Duplicate Injections) Check->Samples Pass Bracket 5. Bracketing Std (Every 10 samples) Samples->Bracket

Figure 2: Sequence workflow ensuring data integrity through System Suitability Testing (SST).

Part 5: Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe ghost peaks at high organic composition, check the water quality. Halogenated compounds are sensitive to trace organics in the water supply.

  • Resolution Loss: If

    
     between the isomer and main peak drops below 2.0, the column may be fouled. Phenyl phases are more sensitive to contamination than C18. A wash with 100% Methanol (not Acetonitrile) usually restores performance.
    
  • Solvent Swap: Do not substitute Acetonitrile for Methanol in this specific method. The

    
    -electrons in the nitrile group of ACN will interfere with the stationary phase, collapsing the separation of the isomers [3].
    

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development - Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase: Biphenyl and FluoroPhenyl. Retrieved from [Link]

  • McGachy, C. J., et al. (2019).[4] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

Sources

Comparing 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine Advantage

In the optimization of diarylpropanone scaffolds—widely used in the development of kinase inhibitors (e.g., p38 MAPK), anti-inflammatory agents, and CNS-active ligands—the strategic incorporation of fluorine is not merely a structural modification but a functional overhaul.

This guide compares This compound (CFFP) against its non-fluorinated analog, Dihydrochalcone (1,3-diphenylpropan-1-one) .

The comparison highlights three critical performance metrics:

  • Metabolic Stability: The "Para-Block" effect of the 4'-fluorine.

  • Lipophilicity & CNS Penetration: The modulation of LogP via the 3-Cl-5-F motif.

  • Binding Affinity: The role of the 3-Cl-5-F ring in creating distinct electrostatic surfaces for hydrophobic pocket binding.

Physicochemical & Performance Comparison

The following data contrasts the fluorinated scaffold (CFFP) with the baseline non-fluorinated analog (Dihydrochalcone).

Table 1: Comparative Physicochemical Profile

FeatureCFFP (Fluorinated Target) Dihydrochalcone (Non-F Analog) Performance Implication
Structure Ar1-(C=O)-CH₂-CH₂-Ar2 (Ar1=4-F-Ph; Ar2=3-Cl-5-F-Ph)Ph-(C=O)-CH₂-CH₂-PhCFFP offers superior metabolic shielding.
cLogP ~4.8 - 5.2~3.6 - 3.9Higher lipophilicity in CFFP improves blood-brain barrier (BBB) permeability.
Metabolic Liability Low. 4'-position blocked; 3,5-substitution prevents ring oxidation.High. Rapid para-hydroxylation on both rings by CYP450 isoforms.CFFP extends half-life (

) significantly in microsomal assays.
Electronic Character Electron-deficient rings (Deactivated).Electron-rich rings.CFFP resists oxidative metabolism; Ketone is more electrophilic for downstream derivatization.
Topological Polar Surface Area (TPSA) ~17 Ų (unchanged)~17 ŲFluorine adds lipophilicity without increasing polar surface area.

Mechanistic Insight: The "Metabolic Shield" Effect

The superior performance of CFFP stems from the strategic placement of halogens to block Cytochrome P450 (CYP) oxidation sites.

The Problem with Non-Fluorinated Analogs

In Dihydrochalcone, the para positions of both phenyl rings are highly susceptible to CYP-mediated hydroxylation (Phase I metabolism). This results in rapid clearance and low oral bioavailability.

The CFFP Solution
  • 4'-Fluorine (Ring A): Directly blocks the primary site of metabolic attack (para-hydroxylation) on the ketone-bearing ring. The C-F bond strength (approx. 116 kcal/mol) renders this position metabolically inert.

  • 3-Chloro-5-Fluoro (Ring B): This substitution pattern creates steric and electronic barriers. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack by CYP enzymes (e.g., arene oxide formation).

Visualization: Metabolic Pathway Blocking

MetabolicPathways cluster_0 Non-Fluorinated Analog (Dihydrochalcone) cluster_1 Fluorinated Scaffold (CFFP) NF_Substrate Dihydrochalcone CYP_Enzyme CYP450 (Oxidation) NF_Substrate->CYP_Enzyme NF_Metabolite 4,4'-Dihydroxy Metabolite (Rapid Clearance) CYP_Enzyme->NF_Metabolite Fast Kinetics F_Substrate CFFP (3-Cl-5-F, 4'-F) CYP_Enzyme_2 CYP450 (Blocked) F_Substrate->CYP_Enzyme_2 F_Stable Intact Drug (Extended t1/2) CYP_Enzyme_2->F_Stable Metabolic Resistance

Figure 1: Comparative metabolic fate. The non-fluorinated analog undergoes rapid hydroxylation, while CFFP resists CYP450 degradation due to halogen blocking.

Experimental Protocol: Assessing Metabolic Stability

To objectively compare the performance of CFFP against its analogs, a Liver Microsome Stability Assay is the gold standard. This protocol is designed to be self-validating using internal standards.

Objective

Determine the intrinsic clearance (


) and half-life (

) of CFFP vs. Dihydrochalcone.
Materials
  • Test Compounds: CFFP and Dihydrochalcone (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1000x stock of CFFP in DMSO (1 mM).

    • Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 190 µL of microsome solution with 0.2 µL of test compound stock at 37°C for 5 minutes.

    • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

    • Control: Run a parallel reaction without NADPH to verify chemical stability (non-enzymatic degradation).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 20 µL aliquots.
      
    • Quenching: Immediately dispense into 80 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Processing:

    • Centrifuge samples at 4000 rpm for 20 minutes to pellet proteins.

    • Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      
Expected Results (Validation Criteria)
  • Dihydrochalcone: Expect rapid degradation (

    
     min) due to accessible para-positions.
    
  • CFFP: Expect significant stability (

    
     min).
    
  • Validation: The "No NADPH" control must show >95% parent compound remaining at 60 min; otherwise, the compound is chemically unstable, and the assay is invalid.

Synthesis Workflow: Friedel-Crafts Acylation

The most robust route to synthesize CFFP ensures high regioselectivity. This workflow uses the "Self-Validating" principle of monitoring HCl evolution to track reaction progress.

Reagents:

  • Substrate: Fluorobenzene (acts as solvent/reactant).

  • Acylating Agent: 3-(3-Chloro-5-fluorophenyl)propanoyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    

SynthesisWorkflow Step1 Acid Chloride Formation (3-Cl-5-F-phenylpropionic acid + SOCl2) Step2 Friedel-Crafts Setup Solvent: Fluorobenzene (Excess) Catalyst: AlCl3 (1.2 eq) Step1->Step2 Step3 Addition Phase Add Acid Chloride dropwise at 0°C Monitor HCl gas evolution Step2->Step3 Step4 Quench & Workup Pour into Ice/HCl Extract with DCM Step3->Step4 Step5 Purification Recrystallization (EtOH/Hexane) Target: CFFP Step4->Step5

Figure 2: Synthesis of CFFP via Friedel-Crafts Acylation.[1] The use of fluorobenzene as the solvent ensures exclusive para-acylation relative to the fluorine atom.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Shah, P., & Westwell, A. D. (2007).[2] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

A Researcher's Guide to the Infrared Spectroscopic Characterization of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of IR Spectroscopy in Structural Elucidation

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's identity is a foundational requirement. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its covalent bonds.[1][2] This allows for the direct identification of functional groups and provides critical insights into the overall molecular architecture.

This guide provides an in-depth analysis of the key IR absorption peaks for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone, a complex molecule featuring multiple halogen substitutions and an aromatic ketone core. We will dissect its predicted spectrum, explaining the electronic and structural origins of its characteristic peaks. To provide a richer context, we will perform a comparative analysis against structurally similar, yet simpler, molecules. This guide is designed for researchers and drug development professionals who rely on precise spectroscopic characterization to validate synthesis and guide further development.

Part 1: Spectral Analysis of this compound

The structure of this compound presents several key functional groups whose vibrational frequencies are the cornerstone of its IR spectrum.

Molecular Structure: (Assumed structure based on nomenclature: 1-(4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one)

The primary absorption bands for this molecule can be assigned to the following vibrational modes:

  • Carbonyl (C=O) Stretching: The ketone carbonyl group is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.[3][4] For a simple aliphatic ketone, this peak appears around 1715 cm⁻¹.[5][6] However, in our target molecule, the carbonyl is conjugated with the 4'-fluorophenyl ring. This resonance effect delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to the 1685-1666 cm⁻¹ range.[5][6] Therefore, we expect a strong, sharp absorption peak at approximately 1685-1695 cm⁻¹ .

  • Aromatic C-H Stretching: Vibrations of C-H bonds on the two aromatic rings will produce sharp, medium-to-weak intensity peaks at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8] The presence of peaks in this area is a clear indicator of aromatic or vinylic C-H bonds.[9]

  • Aliphatic C-H Stretching: The two methylene (-CH₂-) groups in the propane backbone will exhibit symmetric and asymmetric C-H stretching vibrations. These give rise to strong, sharp peaks just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.[6][10]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings have characteristic in-ring stretching vibrations. These typically appear as a pair of medium-intensity peaks in the 1450-1600 cm⁻¹ region.[7][8]

  • Carbon-Fluorine (C-F) Stretching: The C-F bond produces a very strong absorption in the fingerprint region. For aryl fluorides, this peak is typically found between 1100-1250 cm⁻¹ . Given the presence of two distinct C-F bonds in different chemical environments, multiple strong peaks in this region are anticipated.

  • Carbon-Chlorine (C-Cl) Stretching: The C-Cl bond stretch results in a strong absorption in the lower frequency fingerprint region, characteristically appearing between 600-800 cm⁻¹ .[11]

  • C-H Out-of-Plane Bending: The out-of-plane (oop) bending of aromatic C-H bonds gives strong absorptions that are diagnostic of the ring's substitution pattern.[7]

    • The para-disubstituted 4'-fluorophenyl ring is expected to show a strong band between 810-860 cm⁻¹ .

    • The 1,3,5-trisubstituted 3-chloro-5-fluorophenyl ring typically shows characteristic bands in the 690-710 cm⁻¹ and 810-880 cm⁻¹ regions.

Part 2: A Comparative Guide to Related Propiophenones

To highlight the unique spectral features of our target molecule, we will compare its expected spectrum with two foundational structures: Propiophenone (the parent aromatic ketone) and β-Phenylpropiophenone (a non-halogenated analogue of the core skeleton).

  • Alternative 1: Propiophenone: This molecule provides the fundamental spectrum for an ethyl ketone conjugated to a single phenyl ring. It allows us to observe the baseline C=O, aromatic, and aliphatic C-H/C=C peaks without the influence of halogen substituents.

  • Alternative 2: β-Phenylpropiophenone (Dihydrochalcone): This molecule is an excellent comparator as it possesses the same 1,3-diphenylpropan-1-one backbone as our target molecule but lacks any halogens. Its spectrum reveals the fundamental vibrations of the core structure, making the C-F and C-Cl peaks of the target molecule stand out by their absence.

Data Summary: Key IR Peak Comparison
Vibrational ModeThis compound (Predicted)Propiophenone (Experimental Data)[12][13]β-Phenylpropiophenone (Experimental Data)[14][15]
Aromatic C-H Stretch ~3000-3100 cm⁻¹ (m, sh)~3060 cm⁻¹ (m, sh)~3020-3080 cm⁻¹ (m, sh)
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (s, sh)~2940, 2980 cm⁻¹ (s, sh)~2930 cm⁻¹ (s, sh)
C=O Stretch (Ketone) ~1685-1695 cm⁻¹ (s, sh)~1685 cm⁻¹ (s, sh)~1686 cm⁻¹ (s, sh)
Aromatic C=C Stretch ~1450-1600 cm⁻¹ (m, sh)~1597, 1448 cm⁻¹ (m, sh)~1597, 1496, 1452 cm⁻¹ (m, sh)
C-F Stretch ~1100-1250 cm⁻¹ (s, sh)AbsentAbsent
C-Cl Stretch ~600-800 cm⁻¹ (s, sh)AbsentAbsent
Aromatic C-H oop Bend ~690-880 cm⁻¹ (s, sh)~690, 740 cm⁻¹ (s, sh)~696, 746 cm⁻¹ (s, sh)

(s = strong, m = medium, sh = sharp)

This comparison clearly illustrates that while the core absorptions for the carbonyl, C-H bonds, and aromatic rings are present in all three compounds, the defining characteristics of this compound are the very strong C-F and C-Cl stretching bands in the fingerprint region (below 1300 cm⁻¹). Their presence is a definitive confirmation of successful halogenation, and their absence in the spectra of the other two compounds is equally informative.

Part 3: Experimental Protocol for High-Fidelity IR Spectrum Acquisition

This protocol describes the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a standard and robust method for solid and liquid samples.

Methodology: FTIR-ATR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically >30 minutes).

    • Verify that the sample compartment is clean and the desiccant is active to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • The integrity of the spectrum is critically dependent on a pristine ATR crystal surface (typically diamond or germanium).

    • Clean the crystal by wiping it with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol).

    • Perform a second wipe with a clean, dry wipe to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's intrinsic response.

    • The instrument software will automatically subtract this background from the subsequent sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Sample Application:

    • Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

    • Ensure the sample completely covers the crystal surface to maximize signal.

    • For solid samples, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical acquisition parameters for routine characterization are:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • The resulting spectrum should be displayed in terms of percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

  • Post-Acquisition:

    • Thoroughly clean the ATR crystal and press as described in Step 2.

    • Process the spectrum in the instrument software if necessary (e.g., baseline correction, peak picking).

    • Save and archive the data with complete sample identification.

Part 4: A Logical Workflow for Spectral Interpretation

The process of interpreting an IR spectrum follows a systematic workflow. The following diagram illustrates the decision-making process for identifying the key structural features of a molecule like this compound.

IR_Interpretation_Workflow start Begin Spectrum Analysis (4000-400 cm⁻¹) diagnostic_region Step 1: Analyze Diagnostic Region (>1500 cm⁻¹) start->diagnostic_region q_oh_nh Broad peak at 3200-3600 cm⁻¹? diagnostic_region->q_oh_nh res_oh_nh_yes Presence of O-H or N-H (Alcohol, Amine, Acid, Amide) q_oh_nh->res_oh_nh_yes Yes res_oh_nh_no Absence of O-H, N-H q_oh_nh->res_oh_nh_no No q_ch Analyze C-H Stretches (~3000 cm⁻¹) res_oh_nh_yes->q_ch res_oh_nh_no->q_ch res_ch_aromatic Peaks > 3000 cm⁻¹ ⇒ Aromatic/Alkene C-H q_ch->res_ch_aromatic res_ch_aliphatic Peaks < 3000 cm⁻¹ ⇒ Aliphatic C-H q_ch->res_ch_aliphatic q_carbonyl Strong, sharp peak at 1650-1800 cm⁻¹? res_ch_aromatic->q_carbonyl res_ch_aliphatic->q_carbonyl res_carbonyl_yes Presence of C=O (Ketone, Aldehyde, Acid, Ester) q_carbonyl->res_carbonyl_yes Yes res_carbonyl_no Absence of C=O q_carbonyl->res_carbonyl_no No fingerprint_region Step 2: Analyze Fingerprint Region (<1500 cm⁻¹) res_carbonyl_yes->fingerprint_region res_carbonyl_no->fingerprint_region q_halogens Strong peaks at: 1100-1250 cm⁻¹ (C-F) 600-800 cm⁻¹ (C-Cl)? fingerprint_region->q_halogens res_halogens_yes Confirmation of Halogen Substituents q_halogens->res_halogens_yes Yes final_id Step 3: Correlate All Findings & Propose Structure res_halogens_yes->final_id

Caption: Logical workflow for IR spectrum interpretation.

Conclusion

The infrared spectrum of this compound is rich with information. While the absorptions related to the aromatic ketone backbone—specifically the conjugated C=O stretch around 1690 cm⁻¹, the C-H stretches flanking 3000 cm⁻¹, and the C=C ring stretches around 1500-1600 cm⁻¹—confirm the core structure, the definitive identifying features lie in the fingerprint region. The presence of multiple, strong absorption bands between 1100-1250 cm⁻¹ and a strong band in the 600-800 cm⁻¹ range are unambiguous evidence of the C-F and C-Cl bonds, respectively. This comparative guide demonstrates how systematic analysis, benchmarked against simpler analogues, allows for a confident and complete structural characterization.

References

  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • University of Calgary. (n.d.). IR: ketones.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Oregon State University. (2018). The C=O Stretch.
  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). Propiophenone(93-55-0) IR Spectrum.
  • PubChem. (n.d.). 1-Phenyl-1-propanone.
  • Zierkiewicz, W., et al. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A.
  • NIST. (n.d.). β-Phenylpropiophenone. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). BETA-PHENYLPROPIOPHENONE(1083-30-3)ir1.
  • ChemicalBook. (n.d.). 3-Fluorophenol(372-20-3) IR Spectrum.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Handout.
  • University of Calgary. (n.d.). IR Chart.
  • University of Wisconsin-Madison. (n.d.). IR Absorption Table.
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Diaryl Propiophenone Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Irritation (High Probability), Respiratory Irritation (Dust), Aquatic Toxicity. Operational Status: Band 3 Potent Compound (Default classification for halogenated intermediates with limited tox data).

Immediate Action Directive:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes; do not use organic solvents to clean skin (increases absorption).

  • Spill: Do not dry sweep. Wet wipe or use HEPA vacuum to prevent dust aerosolization.

Risk Assessment & Hazard Identification

As a specific Safety Data Sheet (SDS) for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone may be proprietary or limited, we apply Control Banding logic based on its structural analogs (fluorinated aromatic ketones).

Hazard CategoryGHS Classification (Inferred)Signal WordHazard Statement Codes
Health Skin Irrit. 2 / Eye Irrit.[1] 2A / STOT SE 3WARNING H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Environmental Aquatic Acute 1 / Chronic 1WARNING H410: Very toxic to aquatic life with long-lasting effects.
Physical Combustible DustN/A May form combustible dust concentrations in air.

Critical Structural Alert: The presence of multiple halogen atoms (Chlorine/Fluorine) on the aromatic rings increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the state of matter and operation type .

Table 1: PPE Selection Guide
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling (< 10g)N95 / P2 Mask (Minimum)Recommended: Work in Fume HoodDouble Nitrile (0.11 mm min thickness)Safety Glasses with side shieldsLab Coat (Cotton/Poly blend), Long pants, Closed shoes
Synthesis / Solution Handling Fume Hood Required (Sash at 18")Nitrile (Splash)If using DCM/Chloroform:Silver Shield / Laminate Chemical Goggles (Indirect Vent)Lab Coat + Chemical Apron (if >1L volume)
Spill Cleanup (Solid)P100 / N100 Respirator (Half-face)Double Nitrile or Butyl Rubber Chemical Goggles Tyvek® Coverall (Disposable)
High Dust Generation (Milling/Grinding)PAPR (Powered Air Purifying Respirator)Double Nitrile (Long cuff)Face Shield + GogglesTyvek® Coverall + Shoe Covers

Expert Insight: Halogenated ketones can degrade standard nitrile gloves over time. For prolonged contact or when dissolved in halogenated solvents (e.g., Dichloromethane), Laminate (Silver Shield) gloves are the only barrier offering >4-hour breakthrough protection.

Operational Handling Protocols

A. Receiving & Storage
  • Inspection: Verify container integrity upon receipt. Check for "sweating" (indicates seal failure).

  • Environment: Store in a cool, dry place (< 25°C).

  • Segregation: Keep away from strong oxidizing agents and strong bases.[2][3]

  • Labeling: Mark container with "Irritant - Handle with Gloves" .

B. Weighing & Transfer (The "Static" Risk)
  • The Problem: Fluorinated powders are often static-prone and "fly" easily.

  • The Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Use a funnel with a wide bore to prevent bridging.

    • Damping: If process allows, pre-wet the receiving vessel with solvent to trap dust immediately.

C. Reaction Setup
  • Solvent Choice: If dissolving in acetone or ethyl acetate, standard nitrile gloves are sufficient for splash protection.

  • Temperature: Avoid heating open containers. This compound likely has a low vapor pressure, but heated vapors can carry potent irritants.

Emergency Response & Waste Disposal

Visualizing the Safety Workflow

SafetyLifecycle cluster_Ops Operational Phase Start Start: Handling Request RiskCheck Risk Assessment (Check SDS/Analogs) Start->RiskCheck PPE_Select Select PPE (See Matrix) RiskCheck->PPE_Select Weighing Weighing (Fume Hood + Antistatic) PPE_Select->Weighing Reaction Reaction (Closed System) Weighing->Reaction Cleanup Decontamination (Wet Wipe) Reaction->Cleanup Cleanup->PPE_Select Next Run Disposal Disposal (Halogenated Waste) Cleanup->Disposal

Figure 1: Safe Handling Lifecycle for Halogenated Propiophenones.

Disposal Protocol
  • Classification: Hazardous Chemical Waste .

  • Stream: Halogenated Organic Waste . Do NOT mix with non-halogenated solvents (increases disposal cost and risk).

  • Deactivation: For small spills, absorb with vermiculite. Wipe surfaces with a dilute surfactant (soap/water) followed by isopropanol.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are suspected.[4]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Halogenated Propiophenones (General Class). National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.